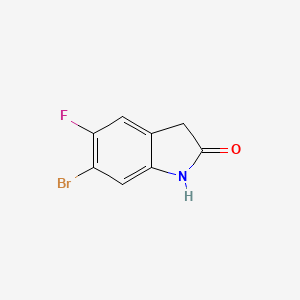

6-Bromo-5-fluoroindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZPDMAAXMNKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729328 | |

| Record name | 6-Bromo-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893620-44-5 | |

| Record name | 6-Bromo-5-fluoro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-5-fluoroindolin-2-one

Abstract: 6-Bromo-5-fluoroindolin-2-one, identified by CAS number 893620-44-5, is a critical heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring both bromine and fluorine atoms on the indolinone core, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and pivotal role in the development of targeted therapies, particularly as a key precursor to multi-kinase inhibitors like Nintedanib. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with detailed protocols to facilitate its effective application in the laboratory.

Core Compound Characteristics

This compound is a substituted oxindole, a privileged scaffold in drug discovery due to its ability to mimic a peptide bond and participate in various non-covalent interactions with biological targets. The presence of a fluorine atom at the 5-position and a bromine atom at the 6-position significantly influences the molecule's electronic properties and metabolic stability, making it a strategic component for creating potent and selective kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference. These values are essential for planning reactions, purification, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 893620-44-5 | [1][2] |

| Molecular Formula | C₈H₅BrFNO | [2][3] |

| Molecular Weight | 230.03 g/mol | [2] |

| Appearance | Solid | [4] |

| Purity | Typically ≥99% | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route starts from commercially available precursors like 1-bromo-2,4-difluoro-5-nitrobenzene.[6] The causality behind this choice lies in the strategic placement of functional groups that guide the subsequent cyclization.

The general workflow involves the introduction of a malonate group, reduction of the nitro group, and subsequent intramolecular cyclization to form the indolinone ring.

Generalized Synthetic Workflow Diagram

The following diagram illustrates a logical pathway for the synthesis.

Caption: A representative synthetic workflow for this compound.

Field-Proven Synthetic Protocol

This protocol outlines a reliable method for the synthesis. The choice of an iron/acetic acid system for the nitro reduction is a classic, cost-effective, and robust method that avoids the need for high-pressure hydrogenation equipment.

Step 1: Nucleophilic Aromatic Substitution

-

To a stirred solution of dimethyl malonate in anhydrous THF under a nitrogen atmosphere, slowly add sodium hydride (NaH, 60% dispersion in mineral oil).

-

Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the complete formation of the malonate enolate.

-

Cool the reaction mixture to 0°C and add a solution of 1-bromo-2,4-difluoro-5-nitrobenzene in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude malonate adduct.

Step 2: Reductive Cyclization

-

Suspend the crude malonate adduct in a mixture of acetic acid and ethanol.

-

Heat the mixture to approximately 60-70°C and add iron powder portion-wise. The exothermic reaction should be controlled by the rate of addition.

-

After the addition is complete, maintain the reaction at reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. This single step achieves both the reduction of the nitro group to an amine and the subsequent spontaneous intramolecular cyclization to the indolinone core.

-

Cool the reaction mixture and filter through celite to remove iron salts.

-

Concentrate the filtrate under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

The organic layer is washed with brine, dried, and concentrated.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound as a solid.

Application in Targeted Drug Discovery

The true value of this compound is realized in its application as a key intermediate for potent kinase inhibitors. The indolin-2-one scaffold is a well-established pharmacophore that targets the ATP-binding site of various kinases.[7] The fluorine and bromine substituents provide crucial anchor points for further chemical modification and enhance the binding affinity and selectivity of the final drug molecule.

Case Study: Synthesis of Nintedanib (BIBF 1120)

Nintedanib is a multi-target tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[8] The synthesis of Nintedanib prominently features this compound, although the final drug contains a different substituent at the 6-position. The bromo-fluoro intermediate serves as a versatile precursor that can be elaborated into the final complex structure.

A crucial step in synthesizing Nintedanib and related compounds is the Knoevenagel condensation of the indolinone core with an appropriate aldehyde. This reaction forms the characteristic ylidenemethyl bridge found in many indolinone-based kinase inhibitors.

Role in Kinase Inhibition Pathway

The indolinone core acts as a scaffold to present other functional groups to the kinase active site. The final drug, derived from intermediates like this compound, typically inhibits receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR, which are crucial drivers of angiogenesis and tumor growth.

Caption: Role of the intermediate in the synthesis and action of a kinase inhibitor.

Analytical Characterization and Safety

Purity Analysis: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of 99% or higher is often required for use in GMP (Good Manufacturing Practice) synthesis of active pharmaceutical ingredients.[5]

Structural Confirmation:

-

¹H NMR: Will show characteristic peaks for the aromatic and methylene protons of the indolinone ring system.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry: Will show a molecular ion peak corresponding to the molecular weight (230.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling: As with all bromo-organic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for detailed handling and emergency procedures.[1]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the advancement of modern medicine. Its well-defined structure and reactivity provide medicinal chemists with a reliable and versatile platform for constructing sophisticated drug candidates. The successful development of multi-kinase inhibitors like Nintedanib underscores the strategic importance of this intermediate. As research into targeted therapies continues to expand, the demand for high-purity, well-characterized building blocks like this compound will undoubtedly grow, solidifying its place as a cornerstone of contemporary drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound | C8H5BrFNO | CID 58484246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Bromo-5-fluoroindole 97 259860-08-7 [sigmaaldrich.com]

- 5. 011341867-P2344329-COA(Adamas) [tansoole.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Bromo-5-fluoroindolin-2-one: Properties, Synthesis, and Applications

Abstract: 6-Bromo-5-fluoroindolin-2-one is a halogenated heterocyclic compound built upon the indolin-2-one (oxindole) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of bromine and fluorine atoms significantly modulates the molecule's physicochemical and pharmacological properties, making it a highly valuable building block in modern drug discovery. This guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic pathway, and its critical role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Molecular Identity and Physicochemical Profile

The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in harnessing its potential for research and development.

Chemical Identifiers

A unique set of identifiers ensures the precise identification of this compound in global databases and chemical inventories.

| Identifier | Value | Reference |

| CAS Number | 893620-44-5 | [1] |

| Molecular Formula | C₈H₅BrFNO | [1] |

| Molecular Weight | 230.03 g/mol | [1] |

| IUPAC Name | 6-Bromo-5-fluoro-1,3-dihydro-2H-indol-2-one |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is sparse, reliable predictions can be made based on its structure and data from close analogs.

| Property | Value / Prediction | Rationale & Comparative Insights |

| Melting Point | Predicted: >150 °C | Direct experimental data is not readily available. However, the related compound 6-Bromoindole has a melting point of 92-96 °C. The presence of the lactam (amide) ring in the indolin-2-one structure allows for strong intermolecular hydrogen bonding, which typically results in a significantly higher melting point compared to the corresponding indole. |

| Boiling Point | >300 °C (Predicted, with decomposition) | High melting point and strong intermolecular forces suggest a high boiling point, likely with decomposition under atmospheric pressure. The predicted boiling point for the related 6-Bromo-5-fluoroindole is 315.9±22.0 °C.[2] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Ethanol). | The hydrophobic aromatic ring and halogen substituents lead to poor aqueous solubility.[3] This is a common characteristic for halogenated indole derivatives, which show enhanced solubility in solvents like dimethyl sulfoxide (DMSO), acetone, and ethanol.[3] |

| pKa (Amide N-H) | ~17-18 (Predicted) | The pKa of the N-H proton in the related 6-Bromo-5-fluoroindole is predicted to be 15.23.[2] However, the electron-withdrawing effect of the adjacent carbonyl group in the indolin-2-one scaffold makes the amide proton less acidic than the pyrrolic proton of an indole. Therefore, a higher pKa is expected. |

| LogP | 2.0 - 2.5 (Predicted) | The presence of two halogens (Br, F) increases lipophilicity, while the lactam moiety adds polarity. This balance results in a moderately lipophilic compound, a key feature for cell membrane permeability. The indolinone core is a frequent component in orally bioavailable drugs.[4] |

Theoretical Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. Based on the chemical structure of this compound, the following spectral characteristics are anticipated.

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the methylene (-CH₂-) group, and the amide (-NH-) proton. The aromatic proton adjacent to the fluorine will exhibit coupling to ¹⁹F. The methylene protons will appear as a singlet, and the amide proton as a broad singlet.

-

¹³C NMR: Key signals would include the carbonyl carbon (~175 ppm), aromatic carbons attached to fluorine and bromine (showing the influence of halogenation), the methylene carbon (~35 ppm), and two other aromatic carbons.

-

Mass Spectrometry: The mass spectrum will display a characteristic molecular ion cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, resulting in two peaks of similar intensity at m/z 230 and 232.

-

Infrared (IR) Spectroscopy: The IR spectrum should feature prominent absorption bands corresponding to the N-H stretch (around 3200 cm⁻¹) and the amide C=O stretch (a strong band around 1710 cm⁻¹).

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through established methodologies for constructing the oxindole core, often starting from appropriately substituted nitroaromatics.

Proposed Synthetic Workflow

A reliable synthetic route involves the reaction of a substituted nitrophenyl derivative with dimethyl malonate, followed by reductive cyclization. This approach offers excellent control over the final substitution pattern on the aromatic ring.[5]

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

-

Side-chain Bromination: The starting material, 1-bromo-2-fluoro-4-methyl-5-nitrobenzene, undergoes free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like AIBN to yield the benzyl bromide intermediate.

-

Malonic Ester Synthesis: The resulting benzylic bromide is treated with the sodium salt of diethyl malonate (formed using a base like sodium hydride) in an anhydrous solvent to form the key malonate adduct. This reaction is a standard procedure for building the carbon framework necessary for cyclization.

-

Reductive Cyclization: The nitro group in the malonate intermediate is reduced to an amine. This is typically achieved using reducing agents like iron powder in acetic acid or through catalytic hydrogenation (H₂ gas with a palladium catalyst). The newly formed amine spontaneously undergoes intramolecular cyclization by attacking one of the ester groups, eliminating ethanol and forming the stable five-membered lactam ring of the indolin-2-one product. This final step is often efficient and high-yielding.[6]

Significance in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a sophisticated building block for creating complex, biologically active molecules.

A Scaffold for Kinase Inhibitors

The indolin-2-one core is central to a class of drugs known as kinase inhibitors, which are at the forefront of targeted cancer therapy. A prominent example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, for which 5-fluoroindolin-2-one is a key precursor.[5] The 6-bromo-5-fluoro analog is designed to serve a similar role, providing medicinal chemists with a template that can be further elaborated to create novel inhibitors with potentially improved potency, selectivity, or pharmacokinetic properties. A related compound, 6-Bromo-5-fluoro-3,3-dimethylindolin-2-one, is explicitly used as a key intermediate in developing kinase inhibitors for cancer treatment.[7]

The Role of Halogenation

The inclusion of fluorine and bromine is a deliberate strategy in rational drug design.

-

Fluorine: The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[8] Its high electronegativity can also lead to more favorable binding interactions with enzyme targets and improve cell membrane permeability.[8][9]

-

Bromine: The bromine atom serves a dual purpose. It provides a synthetic handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck) to introduce additional molecular complexity. Furthermore, its size and lipophilicity can be exploited to optimize binding within the hydrophobic pockets of target proteins.

Caption: The role of this compound in the drug discovery pipeline.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its well-defined structure, combined with the advantageous properties imparted by its halogen substituents and the proven biological relevance of its core scaffold, makes it an indispensable intermediate. Researchers and drug development professionals can leverage this molecule to construct novel kinase inhibitors and other targeted therapies, paving the way for the next generation of precision medicines.

References

-

MySkinRecipes. (n.d.). 6-Bromo-5-fluoro-3,3-dimethylindolin-2-one. Retrieved from [Link]

-

ChemBK. (n.d.). 6-Bromo-5-fluoroindoline. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-5,7-difluoroquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 6-bromo-5-fluoroindole (C8H5BrFN). Retrieved from [Link]

-

MDPI. (2022). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules. Retrieved from [Link]

- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 893620-44-5. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Letermovir (5) from 2-bromo-6-fluoroaniline. Retrieved from [Link]

-

ResearchGate. (2024). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]

- 4. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 7. 6-Bromo-5-fluoro-3,3-dimethylindolin-2-one [myskinrecipes.com]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of 6-Bromo-5-fluoroindolin-2-one: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectral data for 6-Bromo-5-fluoroindolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete public domain dataset for this specific molecule is limited, this guide synthesizes data from structurally related analogs and foundational spectroscopic principles to provide a robust and predictive analysis.

Introduction to this compound

This compound belongs to the indolin-2-one (or oxindole) class of compounds, a core scaffold found in numerous biologically active molecules. The presence of both bromine and fluorine substituents on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in the design of novel therapeutic agents. Accurate interpretation of its spectral data is paramount for structure verification, purity assessment, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the indolinone ring, and the N-H proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the carbonyl group, bromine, and fluorine atoms.

Based on data from the closely related 6-bromo-5-fluoroindole and general principles of NMR spectroscopy, the following proton assignments are predicted.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.3 - 7.5 | Doublet | ~8-9 (³JH-F) |

| H-7 | ~6.8 - 7.0 | Doublet | ~1-2 (⁴JH-F) |

| CH₂ (C3) | ~3.5 - 3.7 | Singlet | - |

| NH (N1) | ~8.0 - 8.5 | Broad Singlet | - |

Causality Behind Assignments:

-

Aromatic Protons (H-4 and H-7): The electron-withdrawing fluorine atom at position 5 will deshield the adjacent proton at H-4, causing it to appear at a lower field. Furthermore, a significant through-bond coupling (³JH-F) is expected, resulting in a doublet. The proton at H-7 will be less affected by the fluorine but will still experience its long-range coupling (⁴JH-F), also likely appearing as a doublet, albeit with a smaller coupling constant.

-

Methylene Protons (C3-H₂): The protons on the C3 carbon are adjacent to the carbonyl group, which deshields them, leading to a chemical shift in the range of 3.5-3.7 ppm. In the absence of adjacent protons, this signal is expected to be a singlet.

-

Amide Proton (N1-H): The N-H proton of the lactam is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C2) | ~175 - 180 |

| C-F (C5) | ~155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |

| C-Br (C6) | ~115 - 120 |

| C3a | ~128 - 132 |

| C7a | ~140 - 145 |

| C4 | ~110 - 115 (d, ²JC-F ≈ 20-25 Hz) |

| C7 | ~112 - 117 (d, ³JC-F ≈ 5-10 Hz) |

| CH₂ (C3) | ~35 - 40 |

Expert Insights:

The carbon directly attached to the fluorine atom (C5) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The adjacent carbons (C4 and C6) will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, respectively. The carbonyl carbon (C2) will be the most deshielded carbon, appearing at the lowest field.

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying functional groups within a molecule. For this compound, the most prominent feature in the IR spectrum will be the absorption band of the lactam carbonyl group.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | 1700 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1620, 1450 - 1500 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Causality in IR Spectroscopy:

The position of the lactam C=O stretch is particularly diagnostic. In a five-membered ring (a γ-lactam), ring strain typically increases the carbonyl stretching frequency compared to an acyclic amide. The electron-withdrawing effects of the bromine and fluorine substituents on the aromatic ring can also slightly influence this frequency. The strong C-F and C-Br stretching vibrations are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, this compound will form a molecular ion (M⁺˙), which will then undergo fragmentation. The most characteristic feature will be the isotopic pattern of bromine.[2]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Comments |

| 231/233 | [C₈H₅BrFNO]⁺˙ | Molecular ion (M⁺˙) peak, showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

| 203/205 | [M - CO]⁺˙ | Loss of a neutral carbon monoxide molecule. |

| 152 | [M - Br]⁺ | Loss of a bromine radical. |

| 124 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

Trustworthiness of Fragmentation Analysis:

The presence of a pair of peaks of nearly equal intensity, separated by two mass units, is a definitive indicator of the presence of a single bromine atom in a fragment.[2] The fragmentation of the indolinone core often proceeds via the loss of a neutral CO molecule, a stable species.[3]

Experimental Protocols

To acquire high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Visualization of Key Structural and Spectral Features

Molecular Structure of this compound

Caption: 2D structure of this compound.

Predicted ¹H NMR Spectrum Visualization

Caption: Predicted chemical shifts and multiplicities in ¹H NMR.

Key IR Absorptions

Caption: Characteristic functional group frequencies in IR spectroscopy.

References

- BenchChem. (2024). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.

-

ChemicalBook. (n.d.). 6-Bromo-5-fluoroindole synthesis. Retrieved from ChemicalBook website.[1]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website.[4]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide website.[3]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from MSU Chemistry website.[2]

Sources

A Technical Guide to the Solubility of 6-Bromo-5-fluoroindolin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-fluoroindolin-2-one is a substituted oxindole, a scaffold of significant interest in medicinal chemistry and drug discovery. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of direct experimental public data for this specific molecule, this guide leverages solubility data of the parent compound, 2-oxindole, and establishes a theoretical framework based on physicochemical properties to predict its behavior in a range of common organic solvents. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. For a molecule like this compound, its solubility profile dictates critical downstream applications. In early-stage discovery, consistent and known concentrations in organic solvents such as dimethyl sulfoxide (DMSO) are essential for high-throughput screening (HTS) to ensure the reliability of bioassay results. During process development and scale-up, solvent selection for reaction, crystallization, and purification is guided by solubility to maximize yield and purity. Finally, in formulation development, understanding the solubility in various excipients and solvent systems is crucial for achieving the desired bioavailability of the final drug product.

This guide is structured to provide both a theoretical understanding and practical methodologies for assessing the solubility of this compound.

Molecular Structure Analysis and Predicted Solubility Behavior

To comprehend the solubility of this compound, a detailed analysis of its molecular structure is essential. The molecule's behavior in different solvents is governed by the interplay of its functional groups and overall polarity.

Caption: Predicted solubility based on molecular structure analysis.

The core of the molecule is the oxindole ring system, which contains a lactam (a cyclic amide). This functional group is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). The presence of these sites suggests that this compound can interact favorably with polar solvents, particularly those that can participate in hydrogen bonding.

The benzene ring portion of the oxindole is nonpolar. The addition of a bromine and a fluorine atom at the 6- and 5-positions, respectively, introduces several effects:

-

Increased Molecular Weight and Size: This generally leads to a decrease in solubility compared to the parent oxindole.

-

Increased Lipophilicity: The halogen substituents, particularly bromine, increase the molecule's lipophilicity (fat-solubility), which would favor solubility in less polar organic solvents. The predicted XlogP for the related 6-bromo-5-fluoroindole is 2.8, indicating a significant nonpolar character.

-

Polarity: While halogens are electronegative, their contribution to overall molecular polarity in an aromatic system can be complex. However, the C-F and C-Br bonds are polar.

Based on this analysis, it is predicted that this compound will exhibit the following solubility trends:

-

High solubility in polar aprotic solvents like DMSO, N,N-dimethylformamide (DMF), and acetone. These solvents can accept hydrogen bonds from the N-H group and have strong dipole-dipole interactions.

-

Moderate solubility in polar protic solvents like ethanol and methanol. These solvents can both donate and accept hydrogen bonds, but they also have a higher propensity to self-associate, which can compete with solute-solvent interactions.

-

Low solubility in nonpolar solvents such as hexane and toluene, as these solvents cannot effectively solvate the polar lactam portion of the molecule.

Estimated Solubility Profile: A Data-Driven Approach

While specific experimental data for this compound is not publicly available, a reasonable estimation can be made by examining the solubility of the parent compound, 2-oxindole. A 2019 study in the Journal of Chemical & Engineering Data provides valuable solubility data for 2-oxindole in a variety of organic solvents.

Table 1: Experimental Solubility of 2-Oxindole in Various Organic Solvents at 298.15 K (25 °C) and Estimated Solubility of this compound.

| Solvent | Polarity Index (P') | Dielectric Constant (ε) | H-Bonding Capacity | 2-Oxindole Solubility (mole fraction) | Estimated Solubility of this compound |

| Polar Aprotic | |||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | High (not specified in study) | Likely High |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | High (not specified in study) | Likely High |

| 1,4-Dioxane | 4.8 | 2.2 | Acceptor | 0.134 | Moderate to High |

| Acetone | 5.1 | 20.7 | Acceptor | 0.089 | Moderate |

| Acetonitrile | 5.8 | 37.5 | Acceptor | 0.046 | Moderate |

| Ethyl Acetate | 4.4 | 6.0 | Acceptor | 0.041 | Moderate |

| Polar Protic | |||||

| Methanol | 5.1 | 32.7 | Donor & Acceptor | 0.021 | Low to Moderate |

| Ethanol | 4.3 | 24.5 | Donor & Acceptor | 0.015 | Low to Moderate |

| 1-Propanol | 4.0 | 20.1 | Donor & Acceptor | 0.011 | Low |

| 2-Propanol | 3.9 | 19.9 | Donor & Acceptor | 0.009 | Low |

| 1-Butanol | 3.9 | 17.5 | Donor & Acceptor | 0.008 | Low |

| Non-Polar | |||||

| Dichloromethane | 3.1 | 8.9 | Weak Acceptor | 0.023 | Low to Moderate |

| Toluene | 2.4 | 2.4 | None | 0.003 | Very Low |

Interpretation and Estimation for this compound:

The bromine and fluorine substituents on the indolinone ring are expected to decrease the overall solubility compared to the parent 2-oxindole due to increased molecular weight and potentially stronger crystal lattice energy. However, the increased lipophilicity might slightly counteract this effect in less polar solvents. Therefore, the estimated solubility categories in Table 1 are based on a predicted reduction from the experimental values for 2-oxindole. For drug discovery applications, solubility in DMSO and DMF is of primary importance, and it is anticipated that this compound will have sufficient solubility in these solvents for most screening purposes.

Experimental Determination of Solubility: Protocols and Methodologies

To obtain definitive solubility data, experimental determination is necessary. The choice of method depends on the required accuracy, throughput, and available equipment. The following are standard, reliable protocols.

Caption: General workflow for experimental solubility determination.

Gravimetric Method (Shake-Flask)

This is a classic and straightforward method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically

crystal structure of 6-Bromo-5-fluoroindolin-2-one

An In-Depth Technical Guide to the Structural Elucidation of 6-Bromo-5-fluoroindolin-2-one: A Keystone for Modern Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, the indolin-2-one core represents a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to multiple biological targets with high affinity. Its derivatives are at the heart of numerous therapeutic agents, particularly in oncology, where they function as potent kinase inhibitors.[1][2][3] The specific compound of interest, this compound, is a key intermediate in the synthesis of advanced pharmaceutical compounds.[1] The strategic placement of halogen atoms—bromine and fluorine—is a deliberate design choice. Fluorine, in particular, is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and cell permeability.[4][5]

Understanding the precise three-dimensional architecture of this molecule is not an academic exercise; it is a fundamental prerequisite for rational drug design. The crystal structure provides an exact blueprint of bond lengths, angles, and, most critically, the intermolecular interactions that govern how the molecule behaves in a solid state and how it will present itself to a biological target. This guide provides a comprehensive overview of the process and significance of determining the , drawing upon established principles and data from closely related analogs to illustrate the core concepts.

Part 1: Synthesis and Crystallization Strategy

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing single crystals suitable for X-ray diffraction.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through multi-step reaction sequences, typically starting from commercially available substituted nitrobenzene derivatives.[6] A common route involves the reaction of 1-Bromo-2,4-difluoro-5-nitrobenzene with a malonic ester, followed by reduction and cyclization.

The diagram below outlines a generalized workflow for the synthesis and crystallization of the title compound.

Sources

- 1. 6-Bromo-5-fluoro-3,3-dimethylindolin-2-one [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Quantum-Mechanical Insights into 6-Bromo-5-fluoroindolin-2-one: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of 6-Bromo-5-fluoroindolin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. By leveraging Density Functional Theory (DFT), we explore the molecule's three-dimensional structure, electronic landscape, and reactivity profile. This document details the complete computational workflow, from initial structure preparation to the in-depth analysis of molecular orbitals, electrostatic potential, and charge distribution. The insights derived from these calculations are contextualized within the drug discovery pipeline, offering a roadmap for researchers to apply similar in-silico techniques for lead optimization and rational drug design.

Introduction

This compound is a substituted oxindole, a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. The presence of bromine and fluorine atoms introduces unique electronic and steric properties that can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. Understanding the precise interplay of these features at a sub-atomic level is paramount for designing next-generation therapeutics with enhanced efficacy and selectivity.

Quantum chemical (QC) calculations offer a powerful lens to inspect these properties, providing insights that are often inaccessible through empirical methods alone.[1] These calculations, grounded in the principles of quantum mechanics, can accurately predict molecular geometries, electronic structures, and reactivity indicators.[2] For drug development professionals, this translates into the ability to make more informed decisions, prioritize synthetic efforts, and accelerate the journey from a chemical concept to a viable drug candidate.[3] This guide will utilize Density Functional Theory (DFT), a robust and computationally efficient QC method, to dissect the key chemical attributes of this compound.[4]

Computational Methodology: A Self-Validating Workflow

The reliability of quantum chemical predictions hinges on a meticulously planned and executed computational protocol. The following section outlines not just the steps taken, but the scientific rationale behind each choice, ensuring a transparent and reproducible workflow.

Model Preparation and Software

The initial three-dimensional structure of this compound (Molecular Formula: C8H5BrFNO) was constructed using standard bond lengths and angles.[5] All calculations were performed using the Gaussian 09 suite of programs, a widely adopted software package in computational chemistry.[6]

Level of Theory: Selecting the Right Tools

The choice of a theoretical method and basis set is a critical decision that balances accuracy with computational expense.

-

Density Functional Theory (DFT): We employed DFT for its proven efficacy in handling organic molecules.[7] DFT methods calculate the electronic structure by focusing on the electron density, offering a favorable compromise between computational cost and accuracy compared to more demanding post-Hartree-Fock methods.[1][4]

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was selected. B3LYP is renowned for its excellent performance in predicting the geometries and electronic properties of a vast range of organic compounds, including halogenated systems.[7][8]

-

6-311++G(d,p) Basis Set: To accurately describe the electronic wavefunction, the 6-311++G(d,p) Pople-style basis set was used.[9] This choice is deliberate:

-

6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

-

++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions, which are vital in drug-receptor binding.[10]

-

(d,p): Polarization functions are included on heavy atoms (d) and hydrogen atoms (p). These functions allow for anisotropy in the electron distribution, which is essential for correctly modeling the geometry around atoms involved in covalent bonds, particularly the bromine and fluorine atoms.[9][10]

-

Step-by-Step Computational Protocol

The following protocol ensures that the final results correspond to a true and stable representation of the molecule.

-

Geometry Optimization: The initial 3D structure of this compound was subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This crucial step serves two purposes:

-

Verification of Minimum: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

-

Thermodynamic Properties: The calculation yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Electronic Property Calculations: Using the optimized geometry, a series of single-point energy calculations were conducted to derive key electronic properties:

-

Molecular Orbital Analysis: To determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Molecular Electrostatic Potential (MEP): To map the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: To calculate the natural atomic charges and analyze donor-acceptor interactions within the molecule.[11]

-

Visualization: Computational Workflow

The overall computational strategy is depicted in the workflow diagram below.

Caption: A schematic of the quantum chemical calculation workflow.

Results and Discussion: Unveiling Molecular Characteristics

This section presents the quantitative data derived from the calculations and discusses their chemical and pharmacological relevance.

Optimized Molecular Geometry

The geometry optimization converged to a stable, planar structure, as confirmed by the frequency analysis. Key structural parameters provide a baseline for understanding the molecule's shape and steric profile.

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

| Bond Length | C=O | 1.22 | Bond Angle | C-N-C | 109.5 |

| C-F | 1.35 | F-C-C | 119.8 | ||

| C-Br | 1.89 | Br-C-C | 120.1 | ||

| N-H | 1.01 | O=C-N | 125.0 | ||

| Table 1: Selected optimized geometric parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |

The calculated bond lengths for C-F and C-Br are consistent with values typical for halogenated aromatic systems, reflecting the influence of these electronegative atoms on the ring's electronic structure.[6]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[13]

| Molecular Orbital | Energy (eV) | Significance |

| HOMO | -6.85 | Electron-donating capacity |

| LUMO | -1.98 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.87 | Chemical Reactivity / Stability |

| Table 2: Calculated Frontier Molecular Orbital energies. |

A relatively large HOMO-LUMO gap, such as the 4.87 eV calculated here, suggests that this compound is a kinetically stable molecule.[14] Molecules with a smaller energy gap are generally more reactive.[15] This stability is a desirable trait for a drug candidate, as it can correlate with lower non-specific reactivity in a biological environment. The HOMO is primarily localized over the indole ring system, while the LUMO is distributed across the carbonyl group and the halogenated benzene ring, indicating that these regions are the most likely to participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface is a 3D map of the electronic charge distribution, providing an invaluable guide to the molecule's intermolecular interaction patterns.[15] It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the MEP map of this compound, the most negative potential (indicated by red/yellow) is concentrated around the carbonyl oxygen atom, making it a primary site for hydrogen bond donation and electrophilic attack. The region around the N-H group shows a strong positive potential (blue), identifying it as a key hydrogen bond donor site. The halogen atoms exhibit a dual character: the region lateral to the C-X bond is electron-rich, while a region of positive potential, known as a "sigma-hole," exists along the vector of the bond, particularly for bromine.[16][17] This sigma-hole can participate in favorable "halogen bonding" interactions with Lewis bases, a feature increasingly exploited in drug design.[18]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized, Lewis-like picture of bonding and calculates atomic charges based on the electron density.[19][20] This offers a more chemically intuitive model of charge distribution than other methods.

| Atom | Natural Atomic Charge (e) |

| O(carbonyl) | -0.58 |

| N(indole) | -0.45 |

| F | -0.21 |

| Br | -0.05 |

| H(on N) | +0.39 |

| Table 3: Selected Natural Atomic Charges. |

The NBO charges confirm the insights from the MEP analysis. The carbonyl oxygen is the most negatively charged atom, reinforcing its role as a strong hydrogen bond acceptor. The nitrogen atom also carries a significant negative charge. The hydrogen atom attached to the nitrogen is highly positive, making it an effective hydrogen bond donor. The charges on the halogen atoms are less negative than might be expected, a result of their ability to pull electron density through induction while also donating it back through resonance.

Applications in Drug Development

The quantum chemical data generated provides a powerful foundation for guiding drug discovery efforts. The relationship between a compound's structure and its biological activity (SAR) is central to medicinal chemistry, and these computational insights directly inform that relationship.[21][22]

Visualization: From Calculation to Application

The following diagram illustrates how the calculated quantum mechanical properties directly inform key stages of the drug design process.

Caption: Linking QM properties to drug design strategies.

-

Structure-Activity Relationship (SAR) Guidance: The MEP and NBO analyses pinpoint the key interaction sites. For instance, modifying substituents near the carbonyl oxygen or the N-H group will likely have a significant impact on binding affinity. Computational methods are a cornerstone of modern SAR studies.[23][24]

-

Informing Molecular Docking: Accurate partial atomic charges derived from NBO analysis can be used to parameterize ligands for molecular docking simulations, leading to more reliable predictions of binding poses and affinities.[21] The optimized geometry provides a low-energy, realistic starting conformation for the ligand.

-

Quantitative Structure-Activity Relationship (QSAR): The calculated properties, such as the HOMO-LUMO gap, dipole moment, and atomic charges, can serve as highly informative descriptors for building QSAR models.[22][25] These models quantitatively correlate chemical features with biological activity, enabling the prediction of potency for novel, unsynthesized analogs.[21]

Conclusion

This technical guide demonstrates the successful application of a robust quantum chemical workflow to characterize the drug-like molecule this compound. Through DFT calculations at the B3LYP/6-311++G(d,p) level of theory, we have determined its stable geometry, analyzed its electronic structure, and mapped its reactivity profile. The results indicate a kinetically stable molecule with distinct regions for hydrogen bonding and potential halogen bond interactions. These fundamental insights provide a solid, data-driven foundation for medicinal chemists and drug development professionals to guide the rational design and optimization of new therapeutics based on the indolinone scaffold. The integration of such computational approaches is indispensable for accelerating the modern drug discovery pipeline.[2]

References

- Vertex AI Search. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help? - NIH.

- Rowan University. (n.d.). Quantum Chemistry in Drug Discovery.

- Oak Ridge National Laboratory. (n.d.). Computational Workflow for Accelerated Molecular Design Using Quantum Chemical Simulations and Deep Learning Models.

- Research and Reviews. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications | Open Access Journals.

- Pharmacology Mentor. (2024). Structure-Activity Relationships (SAR) in Drug Design.

- ACS Publications. (n.d.). Quantum Chemistry Meets Machine Learning: Autonomous Computational Workflow for Chemical Discovery.

- MDPI. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions.

- AIP Publishing. (2024). Massively scalable workflows for quantum chemistry: BigChem and ChemCloud | The Journal of Chemical Physics.

- BenchChem. (n.d.). A Technical Guide to Quantum Chemical Calculations for C21H15F4N3O3S in Drug Discovery.

- Solubility of Things. (n.d.). Structure-Activity Relationship (SAR).

- ACS Fall 2025. (n.d.). Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery.

- ResearchGate. (2025). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory.

- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.

- Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design?.

- ACS Publications. (n.d.). QMflows: A Tool Kit for Interoperable Parallel Workflows in Quantum Chemistry | Journal of Chemical Information and Modeling.

- Protheragen. (n.d.). Natural Bond Orbital Analysis.

- Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.

- NBO 7.0. (n.d.). NATURAL BOND ORBITAL 7.0 HOME.

- ResearchGate. (2025). Computational Analysis of Structure–Activity Relationships | Request PDF.

- University of Hamburg. (n.d.). Natural Bond Orbital (NBO) Analysis.

- NIH. (n.d.). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error.

- ResearchGate. (n.d.). Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for....

- Current World Environment. (2012). Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds.

- Ossila. (n.d.). Understanding HOMO and LUMO in Chemistry.

- Journal of Pharmaceutical and Biomedical Sciences. (2015). Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecular orbital, natural bond orbital analysis and thermodynamic parameters of anticancer drugs on nanotube- A review.

- NIH. (n.d.). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers - PMC.

- Schrödinger. (2022). HOMO-LUMO Energy Gap.

- SpringerLink. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate.

- IRJPAC. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul.

- ChemWhat. (n.d.). This compound CAS#: 893620-44-5.

- ACS Publications. (n.d.). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers | Langmuir.

- Wikipedia. (n.d.). Basis set (chemistry).

- Journal of Molecular Structure: THEOCHEM. (n.d.). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors.

- ResearchGate. (2025). Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers.

- MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions.

Sources

- 1. rroij.com [rroij.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions | MDPI [mdpi.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds [cwejournal.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 11. Natural Bond Orbital Analysis - Protheragen [wavefunction.protheragen.ai]

- 12. ossila.com [ossila.com]

- 13. learn.schrodinger.com [learn.schrodinger.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. q-chem.com [q-chem.com]

- 20. researchgate.net [researchgate.net]

- 21. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 22. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 23. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]

- 24. solubilityofthings.com [solubilityofthings.com]

- 25. researchgate.net [researchgate.net]

Foreword: Proactive Stability Profiling in Drug Development

An In-Depth Technical Guide to the Thermal Stability of 6-Bromo-5-fluoroindolin-2-one

The Molecule: this compound

The structure of this compound incorporates several key functional groups that will dictate its thermal behavior: an indolinone core, a lactam ring, and two halogen substituents (bromine and fluorine) on the aromatic ring.

-

Indolinone Core: A bicyclic structure that is generally stable but can be susceptible to ring-opening under harsh conditions.

-

Lactam Amide Bond: This bond within the five-membered ring can be susceptible to hydrolysis, particularly at elevated temperatures in the presence of moisture.

-

Carbon-Fluorine Bond: The C-F bond is exceptionally strong and generally enhances the thermal stability of organic molecules.[2]

-

Carbon-Bromine Bond: The C-Br bond is significantly weaker than the C-F bond and often represents a potential initiation site for thermal degradation.[3][4]

Given this structure, a preliminary hypothesis is that thermal decomposition will likely initiate via cleavage of the C-Br bond or reactions involving the lactam functionality, rather than the C-F bond.

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach combining several analytical techniques is essential for a complete characterization of an API's thermal properties.[5] The primary tools for this investigation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[]

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[] It is the definitive method for determining decomposition temperatures.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.

-

Sample Preparation: Place 3-5 mg of finely powdered this compound into a clean, tared ceramic or platinum pan. An even, thin layer is crucial for uniform heat distribution.

-

Atmosphere Selection: Conduct the initial run under an inert nitrogen atmosphere (flow rate: 20-50 mL/min) to prevent oxidative degradation.[2] This isolates the inherent thermal stability from its reactivity with oxygen. A subsequent run in a dry air or oxygen atmosphere can be performed to assess oxidative stability.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[2] This rate is standard for initial screening, balancing resolution and experimental time.

-

-

Data Analysis: Record the sample mass versus temperature. The onset temperature of mass loss (Tonset) is identified as the point of initial decomposition.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is invaluable for identifying melting points, phase transitions, and exothermic or endothermic decomposition events that do not necessarily involve mass loss.[7]

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 1-3 mg of the sample in an aluminum DSC pan. This prevents mass loss due to sublimation prior to decomposition. Prepare an empty, sealed aluminum pan as the reference.

-

Atmosphere: Utilize a nitrogen purge (flow rate: 20-50 mL/min) to maintain an inert environment.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature approximately 50 °C above the decomposition onset found by TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

Data Interpretation and Summary

The combined data from TGA and DSC provide a comprehensive thermal profile.

| Parameter | Description | Illustrative Data for this compound |

| Melting Point (Tm) | Temperature at which the solid-to-liquid phase transition occurs (DSC endotherm). | e.g., 210-215 °C |

| Decomposition Onset (Tonset) | Temperature at which significant mass loss begins (TGA). | e.g., >250 °C |

| Decomposition Peak (Tpeak) | Temperature of maximum decomposition rate (DSC exotherm). | e.g., 275 °C |

| Mass Loss (%) | Total percentage of mass lost during decomposition (TGA). | e.g., 75% (loss of organic structure) |

| Residue (%) | Percentage of mass remaining at the end of the experiment (TGA). | e.g., 25% (potential inorganic residue) |

Forced Degradation (Stress Testing): A Predictive Framework

To understand potential degradation pathways and develop stability-indicating analytical methods, forced degradation studies are essential.[1][8] These studies expose the API to conditions more severe than accelerated stability testing to identify likely degradation products.[9][10] The International Council for Harmonisation (ICH) Q1A guideline provides the foundational framework for this analysis.[11]

Workflow for Forced Degradation Studies

The following diagram outlines a systematic approach to stress testing this compound.

Caption: Workflow for ICH-compliant forced degradation studies.

Protocol for Thermal Stress Testing (Solid State)

-

Sample Preparation: Place a sufficient amount of this compound in a loosely capped glass vial to allow for air exchange.

-

Exposure: Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C, or 10°C increments above the accelerated testing temperature of 40°C).[9][11]

-

Time Points: Withdraw samples at predetermined intervals (e.g., 24, 48, 72 hours).

-

Analysis: Dissolve the samples in a suitable solvent and analyze using a validated stability-indicating HPLC method, comparing them against a control sample stored at 25°C/60% RH.[12] The use of HPLC coupled with mass spectrometry (LC-MS) is critical for the detection and preliminary identification of degradation products.[]

Postulated Thermal Degradation Pathway

Based on the chemical structure and known degradation patterns of halogenated aromatics, a potential thermal degradation pathway can be proposed.[3][4] This pathway likely involves the homolytic cleavage of the weakest bond, the C-Br bond, to form radical intermediates.

Caption: Postulated initiation step of thermal degradation.

The initial cleavage of the C-Br bond would generate a highly reactive aryl radical and a bromine radical. These species can then undergo a variety of subsequent reactions:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, potentially leading to the formation of 5-fluoroindolin-2-one and hydrogen bromide (HBr).[3] The evolution of corrosive HBr gas is a significant safety and material compatibility concern.

-

Dimerization: Two aryl radicals could combine to form high-molecular-weight dimeric impurities.

-

Fragmentation: At higher temperatures, the indolinone ring system itself may fragment, leading to a complex mixture of smaller volatile compounds.

The identification of these products would be achieved by techniques like GC-MS for volatile components and LC-MS for less volatile impurities.[][13]

Safety and Handling Considerations

When conducting thermal studies on halogenated compounds, specific safety precautions are mandatory.

-

Ventilation: All heating experiments must be performed in a well-ventilated chemical fume hood to avoid inhalation of any potentially toxic fumes or evolved gases like HBr.[14]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[15][16]

-

Material Compatibility: The potential evolution of acidic gases (HBr) requires careful consideration of the materials used in experimental apparatus to prevent corrosion.

Conclusion and Recommendations

This guide provides a comprehensive, technically grounded framework for the complete thermal stability characterization of this compound. While lacking pre-existing data, a systematic application of TGA, DSC, and ICH-compliant forced degradation studies will yield a robust and reliable stability profile. The key to this process is the integration of orthogonal analytical techniques and the interpretation of data through the lens of fundamental chemical principles.

It is recommended that the initial decomposition temperature be determined via TGA under an inert atmosphere. This should be followed by DSC analysis to identify the melting point and the energetic nature of the decomposition. Finally, a comprehensive forced degradation study is crucial to identify potential degradants, which is a prerequisite for developing validated, stability-indicating analytical methods required for regulatory submissions. This structured approach ensures not only scientific rigor but also alignment with the stringent quality standards of the pharmaceutical industry.

References

-

Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. (2025). Journal of Scientific Innovations and Creative Research, 1(1). [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC - NIH. [Link]

-

ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Altasciences. [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2022). NIH. [Link]

-

ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

-

ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

-

Unlocking the secrets of API stability. (2021). Malvern Panalytical. [Link]

-

SAFETY DATA SHEET - 5-Bromo-6-fluoropyridin-2-ol. (2025). Indagoo Research Chemicals. [Link]

-

Forced Degradation Studies Research Articles. R Discovery. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

Forced Degradation Studies. (2016). SciSpace. [Link]

-

6-Bromo-5-fluoroindoline. ChemBK. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2024). AIDIC - The Italian Association of Chemical Engineering. [Link]

-

Products of thermal decomposition of brominated polymer flame retardants. CIOP. [Link]

-

The Thermal Degradation Process of Tetrabromobisphenol A. (2025). Request PDF. [Link]

-

Thermal Decomposition of Brominated Flame Retardants (BFRs): Products and Mechanisms. Request PDF - ResearchGate. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. altasciences.com [altasciences.com]

- 7. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. snscourseware.org [snscourseware.org]

- 10. scispace.com [scispace.com]

- 11. database.ich.org [database.ich.org]

- 12. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Halogenated Indolinones

An In-Depth Technical Guide to 6-Bromo-5-fluoroindolin-2-one: A Core Scaffold for Modern Drug Discovery

Executive Summary: The strategic incorporation of fluorine and bromine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of this compound, a key building block in the synthesis of targeted therapeutics. We will dissect its fundamental molecular and physicochemical properties, provide an expert-driven perspective on its synthesis and characterization, and explore its application as a versatile intermediate in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development scientists who require a deep technical understanding of this important synthetic intermediate.

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework provides a robust platform for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The strategic introduction of halogen atoms, such as fluorine and bromine, onto this scaffold dramatically enhances its utility for drug design.

-

Fluorine: The incorporation of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Its small size and high electronegativity can lead to improved cell membrane permeability and altered pKa, which are critical for optimizing drug-like characteristics.[1]

-

Bromine: The bromine atom serves as a crucial synthetic handle. Its presence allows for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This compound emerges as a particularly valuable intermediate, combining the metabolic and binding advantages of a fluorine substituent with the synthetic versatility of a bromine atom. It is a key precursor for compounds targeting receptor tyrosine kinases (RTKs), a class of enzymes often implicated in cancer progression.[2]

Core Physicochemical and Structural Data

A precise understanding of a molecule's fundamental properties is the foundation of its application in synthesis and drug design.

Molecular Identity and Properties

The essential quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrFNO | [3][4][5] |

| Molecular Weight | 230.03 g/mol | [3][4] |

| CAS Number | 893620-44-5 | [3][4] |

| Appearance | Typically a powder or solid | [6] |

| Purity | >99% (Typical for commercial suppliers) | [6] |

Structural Analysis

The structure of this compound features an aromatic ring fused to a five-membered lactam ring. The electronegative fluorine at the 5-position and the bromine at the 6-position electronically influence the aromatic system and provide sites for synthetic modification. The lactam moiety contains a secondary amine and a carbonyl group, both of which can participate in hydrogen bonding, a critical interaction for receptor binding.

Synthesis and Structural Verification

The synthesis of this compound requires a regiocontrolled approach to ensure the correct placement of the halogen substituents. The subsequent verification of its structure and purity is critical for its use in further synthetic steps.

Retrosynthetic Pathway

A logical retrosynthetic analysis provides a roadmap for the molecule's construction from commercially available starting materials. The primary disconnection strategy involves the formation of the lactam ring from a suitably substituted nitroaromatic precursor.

Caption: Retrosynthetic analysis of this compound.

Exemplary Synthetic Protocol

A common route involves the nucleophilic aromatic substitution of a highly activated nitrobenzene, followed by reductive cyclization.[4][7]

Step 1: Synthesis of Diethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)malonate